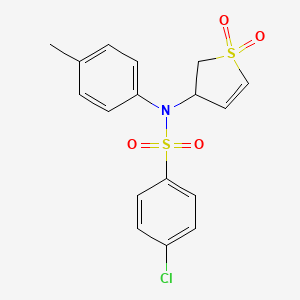

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide

Description

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUPAOILYPWJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Chlorination: Introduction of a chlorine atom to the benzene ring.

Sulfonation: Formation of the sulfonamide group by reacting the chlorinated benzene with a sulfonyl chloride.

Thiophene Derivatization: Incorporation of the dioxido-dihydrothiophene moiety through a series of reactions involving thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the sulfonamide group or the chlorinated benzene ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or dechlorinated compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar applications.

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. In antimicrobial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

The unique combination of a chlorinated benzene ring, a sulfonamide group, and a dioxido-dihydrothiophene moiety sets 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide apart from other sulfonamides. This structure may confer unique chemical and biological properties, making it a valuable compound for further research.

Biological Activity

The compound 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Information

- Molecular Formula : C₁₈H₁₆ClN₁O₄S

- Molecular Weight : 378.84 g/mol

- SMILES Notation : COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl

- InChIKey : XMWFZTIHWMBBND-UHFFFAOYSA-N

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances biological activity through electronic effects. |

| Dioxido Thiophene Moiety | Contributes to the compound's reactivity and potential interactions with biological targets. |

| Sulfonamide Group | Known for antibacterial properties and potential enzyme inhibition. |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide functional group is particularly notable for its role in inhibiting bacterial dihydropteroate synthase, which is critical in folate synthesis pathways.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. The presence of the chloro and dioxido thiophene groups may enhance these effects by altering the electronic properties of the molecule, potentially leading to increased binding affinity for bacterial targets.

Case Studies and Research Findings

-

Antibacterial Studies :

- A study demonstrated that related sulfonamide compounds effectively inhibited the growth of various bacterial strains, suggesting a similar potential for this compound.

-

Enzyme Inhibition :

- Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

-

Cytotoxicity Assays :

- Cytotoxicity tests on cancer cell lines have shown promising results, indicating that this compound may possess anti-cancer properties worth exploring further.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Benzene Sulfonamide | Contains a benzene ring and sulfonamide | Antimicrobial |

| This compound | Chloro and dioxido thiophene groups | Potential antibacterial and anticancer |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, 0°C → RT | 78 | 97 | |

| Oxidation | H₂O₂ (30%), AcOH, 50°C, 6h | 85 | 95 |

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs (e.g., varying antifungal efficacy)?

Answer:

Discrepancies often arise from differences in substituents (e.g., halogen positioning, aromatic ring modifications). Methodological approaches include:

- Comparative SAR Studies : Systematic evaluation of analogs (e.g., 4-chloro vs. 4-fluoro phenyl derivatives) to identify critical pharmacophores .

- Targeted Assays : Use of fungal cell wall biosynthesis assays (e.g., chitin synthase inhibition) to isolate mechanisms from broad-spectrum screening data .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to fungal cytochrome P450 targets, correlating with experimental IC₅₀ values .

Example : A 4-fluorophenyl analog showed reduced antifungal activity compared to the 4-chloro derivative due to weaker hydrophobic interactions in the enzyme active site .

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy :

- X-Ray Crystallography : Use SHELX or ORTEP-III for crystal structure determination. Key metrics:

Q. Table 2: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=8.2 Å, b=12.4 Å, c=14.7 Å |

| Resolution | 0.84 Å |

Advanced: How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Acid/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor via HPLC for sulfonamide bond cleavage .

- Thermal Stress: Heat at 80°C (72h) in desiccated vs. humid environments to assess hygroscopicity impacts .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated degradation data (40–60°C) .

Key Finding : The compound is stable at pH 5–7 but degrades rapidly under alkaline conditions (t₁/₂ = 8h at pH 9) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Antifungal Screening : Broth microdilution (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus .

- Anti-Inflammatory Assays : Inhibition of COX-2 enzyme (ELISA) and TNF-α production in LPS-stimulated macrophages .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced: How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen for pH-dependent release .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release .

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 45.2 |

| Ethanol | 8.7 |

Advanced: What computational tools are effective for predicting metabolic pathways and potential toxicity?

Answer:

- Metabolism Prediction : Use GLORYx or SwissADME to identify likely Phase I/II metabolites (e.g., sulfoxide formation via CYP3A4) .

- Toxicity Profiling :

- Ames Test (in silico): Derek Nexus for mutagenicity risk.

- hERG Inhibition: Molecular dynamics simulations to assess potassium channel binding .

Basic: How should researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

- Inter-Lab Studies : Distribute standardized starting materials (e.g., 4-chlorobenzenesulfonyl chloride) and compare yields/purity via round-robin testing .

- Critical Parameter Control : Document reaction atmosphere (N₂ vs. air), solvent batch (H₂O content <50 ppm), and catalyst lot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.